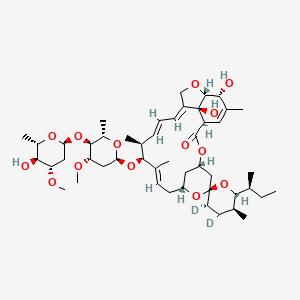

Ivermectin-d2

Beschreibung

BenchChem offers high-quality Ivermectin-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ivermectin-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C48H74O14 |

|---|---|

Molekulargewicht |

877.1 g/mol |

IUPAC-Name |

(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+ |

InChI-Schlüssel |

AZSNMRSAGSSBNP-CTSZMUEMSA-N |

Isomerische SMILES |

[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H] |

Kanonische SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ivermectin-d2: A Comprehensive Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Ivermectin-d2. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.

Chemical Properties of Ivermectin-d2

Ivermectin-d2 is the deuterated form of Ivermectin, a broad-spectrum anti-parasitic agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of Ivermectin in biological matrices by mass spectrometry.[1]

Below is a summary of the key chemical properties of Ivermectin-d2:

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₇₂D₂O₁₄ | [2] |

| Molecular Weight | 877.11 g/mol | [1] |

| Exact Mass | 876.52041052 Da | [3] |

| CAS Number | Not explicitly available for the deuterated positions in the search results. The CAS number for unlabeled Ivermectin is 70288-86-7. | |

| Appearance | A solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₂) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. |

Stability Data and Storage

Understanding the stability of Ivermectin-d2 is crucial for its proper handling, storage, and use in analytical applications.

Storage Conditions: For long-term stability, Ivermectin-d2 should be stored at -20°C.

Stability Profile: While specific long-term stability studies on Ivermectin-d2 are not extensively published, the stability of the parent compound, Ivermectin, provides a strong indication of its behavior. Forced degradation studies on Ivermectin have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are critical for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Ivermectin has been shown to be susceptible to degradation under the following conditions:

-

Acidic and Alkaline Hydrolysis: The molecule undergoes hydrolysis in both acidic and basic environments.

-

Oxidation: Ivermectin is sensitive to oxidative stress.

-

Photolysis: Exposure to light can lead to degradation.

-

Thermal Stress: Elevated temperatures can induce degradation.

The deuteration in Ivermectin-d2 is unlikely to significantly alter these fundamental degradation pathways. Therefore, it is recommended to protect Ivermectin-d2 from prolonged exposure to harsh acidic or basic conditions, strong oxidizing agents, light, and high temperatures.

A visual representation of the general workflow for a forced degradation study is provided below.

Experimental Protocols

Detailed methodologies are essential for reproducible stability testing and analysis. The following sections outline protocols for stability-indicating HPLC methods and photostability testing, based on established methods for Ivermectin.

Stability-Indicating HPLC Method

This method is designed to separate Ivermectin from its potential degradation products, thus indicating the stability of the drug substance.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm particle size) |

| Mobile Phase A | Water:Acetonitrile (50:50, v/v) |

| Mobile Phase B | Isopropanol:Acetonitrile (15:85, v/v) |

| Gradient Elution | A gradient program should be optimized to achieve separation of all relevant peaks within a reasonable timeframe (e.g., 25 minutes). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 252 nm |

| Injection Volume | 10 µL |

Sample Preparation: A stock solution of Ivermectin-d2 should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to various stress conditions as described in the forced degradation protocol. After the specified stress period, the solutions are neutralized (if necessary), diluted to a suitable concentration with the mobile phase, and injected into the HPLC system.

Forced Degradation Protocol

To assess the stability of Ivermectin-d2, a forced degradation study should be performed. The following are representative conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

-

Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 1-4 hours).

-

Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80-100°C) for a specified period (e.g., 24-72 hours).

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

A diagram illustrating the decision-making process for photostability testing is provided below.

Mass Spectrometry Fragmentation

Ivermectin-d2 is frequently used as an internal standard in LC-MS/MS assays for the quantification of Ivermectin. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

The specific transitions monitored for Ivermectin and Ivermectin-d2 are crucial for selective and sensitive detection.

Reported SRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Ivermectin | 892.5 | 307.1 | |

| Ivermectin-d2 | 894.5 | 309.1 | |

| Ivermectin | 892.4 | 569.1 | |

| Ivermectin-d2 | 895.4 | 571.8 |

The precursor ions correspond to the ammonium adducts of the molecules ([M+NH₄]⁺). The difference of 2 Da between the precursor and product ions of Ivermectin and Ivermectin-d2 confirms the presence of two deuterium atoms in the fragment ion.

Degradation and Metabolic Pathways

The degradation of Ivermectin under various stress conditions leads to the formation of several degradation products. While the exact structures of all degradants of Ivermectin-d2 have not been fully elucidated in the provided search results, the pathways are expected to be analogous to those of unlabeled Ivermectin.

A study on the forced degradation of Ivermectin identified five major degradation products. The characterization of these products was performed using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

In terms of metabolism, Ivermectin is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The main metabolic pathways involve hydroxylation and O-demethylation. The major metabolites identified are 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.

The metabolic pathway can be visualized as follows:

This technical guide provides a solid foundation for understanding the chemical properties and stability of Ivermectin-d2. For further in-depth studies, it is recommended to consult the specific research articles cited and to perform dedicated stability and degradation studies on Ivermectin-d2 following the principles outlined in the ICH guidelines.

References

An In-depth Technical Guide on the Synthesis and Purification of Deuterated Ivermectin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Ivermectin

Deuterated ivermectin, most commonly ivermectin-d2, is a stable isotope-labeled version of the broad-spectrum antiparasitic agent ivermectin. In this molecule, two hydrogen atoms are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ivermectin in biological matrices, as it is chemically identical to the parent drug but has a distinct molecular weight[1][2]. The use of deuterated internal standards is crucial for correcting for variations in sample preparation and instrument response, leading to more accurate and precise analytical results[1].

Synthesis of Deuterated Ivermectin

The synthesis of deuterated ivermectin is predicated on the well-established semi-synthetic route to ivermectin from its precursor, avermectin. The key step is the selective catalytic hydrogenation of the C22-C23 double bond of avermectin B1 (a mixture of avermectin B1a and B1b)[3]. To produce deuterated ivermectin, this hydrogenation is performed using deuterium gas (D₂) instead of hydrogen gas (H₂).

Key Reaction: Catalytic Deuteration of Avermectin B1

The selective deuteration is typically achieved using a homogeneous catalyst, with Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) being a common choice for the hydrogenation of avermectin[4]. The reaction proceeds as follows:

Avermectin B1 + D₂ --(Wilkinson's Catalyst)--> 22,23-dihydro-d₂-avermectin B1 (Ivermectin-d₂)

Experimental Protocol (Theoretical)

The following protocol is a proposed methodology based on known procedures for ivermectin synthesis and general catalytic deuteration techniques. Optimization of these parameters would be necessary to achieve desired yield and isotopic enrichment.

Materials:

-

Avermectin B1 (a mixture of B1a and B1b)

-

Wilkinson's catalyst (RhCl(PPh₃)₃)

-

Deuterium gas (D₂) of high purity

-

Anhydrous, degassed solvent (e.g., toluene, benzene, or a mixture of methanol and cyclohexane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., a high-pressure autoclave or a Parr hydrogenator)

Procedure:

-

Preparation of the Reaction Vessel: The reaction vessel must be thoroughly dried and purged with an inert gas to remove any traces of oxygen, which can deactivate the catalyst.

-

Charging the Reactor: A solution of Avermectin B1 in the chosen anhydrous and degassed solvent is added to the reaction vessel.

-

Catalyst Addition: Wilkinson's catalyst is added to the reactor under a blanket of inert gas. The catalyst loading is a critical parameter to optimize, typically ranging from catalytic amounts to a certain weight percentage with respect to the avermectin.

-

Deuteration: The reactor is sealed and purged several times with deuterium gas to replace the inert atmosphere. The vessel is then pressurized with deuterium gas to the desired pressure (e.g., 1 to 150 bar) and heated to the reaction temperature (e.g., 60 to 100 °C).

-

Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of avermectin B1 and the formation of ivermectin-d₂.

-

Reaction Quenching and Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess deuterium gas is safely vented. The reaction mixture is then processed to remove the catalyst, which may involve filtration through a pad of celite or silica gel. The solvent is subsequently removed under reduced pressure to yield the crude deuterated ivermectin.

Purification of Deuterated Ivermectin

The crude product from the synthesis will contain a mixture of deuterated ivermectin (ivermectin-d₂), potentially some unreacted avermectin, and possibly under-deuterated (ivermectin-d₁) or non-deuterated ivermectin (ivermectin-d₀) as impurities. Therefore, a robust purification strategy is essential to achieve high chemical and isotopic purity. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

A reversed-phase preparative column (e.g., C18) with appropriate dimensions to handle the scale of the synthesis.

Mobile Phase:

-

A typical mobile phase for the separation of ivermectin and related compounds is a mixture of acetonitrile, methanol, and water. The exact composition and gradient profile need to be optimized for the best separation of deuterated and non-deuterated species.

Procedure:

-

Sample Preparation: The crude deuterated ivermectin is dissolved in a suitable solvent, filtered to remove any particulate matter, and then loaded onto the preparative HPLC column.

-

Chromatographic Separation: A gradient elution is typically employed to separate the components of the crude mixture. The separation is based on the subtle differences in polarity and hydrophobic interactions between ivermectin-d₂, unreacted avermectin, and any non-deuterated ivermectin.

-

Fraction Collection: Fractions are collected as they elute from the column. The fractions corresponding to the ivermectin-d₂ peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC and Mass Spectrometry (MS).

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield the final, highly pure deuterated ivermectin.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of deuterated ivermectin.

Table 1: Synthesis Parameters (Theoretical)

| Parameter | Value/Range | Rationale |

| Catalyst | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Proven efficacy in selective hydrogenation of avermectin. |

| Deuterium Source | High-purity Deuterium Gas (D₂) | To ensure efficient incorporation of deuterium. |

| Solvent | Anhydrous Toluene or Methanol/Cyclohexane | Solubilizes reactants and catalyst; needs to be inert. |

| Temperature | 60 - 100 °C | To provide sufficient energy for the reaction to proceed. |

| Pressure | 1 - 150 bar | Higher pressure increases the concentration of D₂ in the solution. |

| Reaction Time | Monitored by HPLC | Reaction is stopped upon complete consumption of the starting material. |

Table 2: Purification and Analytical Parameters

| Parameter | Method/Value | Purpose |

| Purification Method | Preparative Reversed-Phase HPLC | To separate deuterated ivermectin from impurities. |

| Analytical Method | Analytical HPLC-UV/MS | To determine chemical purity and confirm molecular weight. |

| Isotopic Purity | Mass Spectrometry (MS) | To determine the percentage of deuterated species (d₂, d₁, d₀). |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | To confirm the position of deuterium incorporation. |

| Expected Purity | >98% (Chemical), >98% (Isotopic) | To meet standards for use as an internal standard. |

Conclusion

The synthesis and purification of deuterated ivermectin are critical for advancing research and development in areas requiring precise quantification of ivermectin. While a definitive, publicly available protocol is scarce, the outlined methodologies based on the catalytic deuteration of avermectin provide a strong foundation for its production. The successful synthesis, followed by rigorous purification and characterization, will yield a high-purity product suitable for its intended applications in demanding analytical and research settings. Further optimization of the described theoretical protocols is necessary to establish a reproducible and efficient process.

References

An In-depth Technical Guide to Ivermectin-d2: Isotopic Purity and Enrichment Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document details the significance of isotopic purity and enrichment, presents methods for its determination, and offers detailed experimental protocols for researchers in drug development and analytical sciences.

Introduction to Ivermectin-d2

Ivermectin-d2 is a stable isotope-labeled version of Ivermectin where two hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in pharmacokinetic and metabolic studies, as well as a widely used internal standard for the quantitative analysis of Ivermectin in complex biological matrices by mass spectrometry.[][2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug.[]

The accurate determination of isotopic purity and enrichment of Ivermectin-d2 is critical for its application. Isotopic purity refers to the percentage of the deuterated molecule relative to any unlabeled (d0) or partially labeled (d1) species. Isotopic enrichment quantifies the percentage of molecules that contain the desired number of deuterium atoms. High isotopic purity is essential to minimize interference and ensure the accuracy of quantitative bioanalytical methods.[]

Analytical Methodologies for Isotopic Purity and Enrichment Analysis

The primary techniques for assessing the isotopic purity and enrichment of deuterated compounds like Ivermectin-d2 are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the d0, d1, and d2 species of Ivermectin can be quantified.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of Ivermectin and its deuterated internal standard in biological samples.

A known issue in the analysis of Ivermectin-d2 is the potential interference from the natural isotopic abundance of carbon-13 in unlabeled Ivermectin. The second isotope peak of Ivermectin can contribute to the signal of the Ivermectin-d2 peak, which must be accounted for in quantitative analysis.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic enrichment. While proton (¹H) NMR can be limited for highly deuterated compounds, deuterium (²H) NMR is a valuable alternative for direct detection and quantification of the deuterium signal.

Quantitative Data Summary

The isotopic purity and chemical purity of Ivermectin-d2 are critical quality attributes. The following tables summarize representative data from a commercially available Ivermectin-d2 standard.

Table 1: Isotopic Distribution of Ivermectin-d2

| Isotopologue | Percentage |

| d0 (Unlabeled) | 0.40% |

| d1 | 7.36% |

| d2 | 92.24% |

Data sourced from a representative Certificate of Analysis.

Table 2: Chemical and Isotopic Purity of Ivermectin-d2

| Parameter | Specification |

| Chemical Purity (by HPLC) | 97.63% |

| Isotopic Enrichment (d2) | 95.9% |

Data sourced from a representative Certificate of Analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of Ivermectin-d2.

4.1. Protocol for Isotopic Purity and Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of Ivermectin-d2 using LC-HRMS.

4.1.1. Materials and Reagents

-

Ivermectin-d2 reference standard

-

Ivermectin reference standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

4.1.2. Instrumentation

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

4.1.3. Sample Preparation

-

Prepare a stock solution of Ivermectin-d2 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

4.1.4. LC-HRMS Parameters

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure good separation and peak shape.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan MS in high-resolution mode

-

Mass Range: m/z 850-950

4.1.5. Data Analysis

-

Acquire the full scan mass spectrum of the Ivermectin-d2 sample.

-

Identify the monoisotopic peaks corresponding to the d0, d1, and d2 species of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). The theoretical m/z values for the ammonium adducts are approximately 892.5 for Ivermectin and 894.5 for Ivermectin-d2.

-

Calculate the relative abundance of each isotopologue from the peak intensities.

-

Correct for the natural isotopic contribution of ¹³C from the unlabeled species to the d1 and d2 peaks.

-

Calculate the isotopic purity and enrichment based on the corrected relative abundances.

4.2. Protocol for Ivermectin Quantification in Biological Samples using Ivermectin-d2 as an Internal Standard (LC-MS/MS)

This protocol describes a validated method for the quantification of Ivermectin in plasma or whole blood.

4.2.1. Materials and Reagents

-

Ivermectin reference standard

-

Ivermectin-d2 internal standard (IS)

-

Human plasma or whole blood

-

Acetonitrile

-

Methanol

-

Ammonium formate

-

Formic acid

4.2.2. Instrumentation

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

4.2.3. Sample Preparation

-

Prepare stock solutions of Ivermectin and Ivermectin-d2 in methanol at 1 mg/mL.

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma or whole blood with appropriate amounts of Ivermectin.

-

To 100 µL of plasma/whole blood sample, calibration standard, or QC, add 400 µL of a protein precipitation solution (e.g., acetonitrile) containing the Ivermectin-d2 internal standard at a fixed concentration.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

4.2.4. LC-MS/MS Parameters

-

Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)

-

Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ivermectin: m/z 892.4 → 569.1

-

Ivermectin-d2: m/z 894.5 → 309.1 or 895.4 → 571.8

-

4.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Ivermectin to Ivermectin-d2 against the concentration of the calibration standards.

-

Determine the concentration of Ivermectin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: General Workflow for Isotopic Purity Analysis of Ivermectin-d2 by LC-HRMS

Caption: Workflow for determining the isotopic purity and enrichment of Ivermectin-d2.

Diagram 2: Workflow for Quantitative Analysis of Ivermectin using Ivermectin-d2 Internal Standard

Caption: Workflow for the quantification of Ivermectin in biological matrices.

References

The Gold Standard in Bioanalysis: A Technical Guide to Ivermectin-d2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Ivermectin-d2 as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards, such as Ivermectin-d2, is widely recognized as the "gold standard" for mitigating variability and ensuring the accuracy and precision of bioanalytical data.[1][2][3] This guide will provide a comprehensive overview of the core principles, experimental protocols, and data presentation pertinent to the use of Ivermectin-d2.

Core Mechanism: The Principle of Isotopic Dilution

The utility of Ivermectin-d2 as an internal standard lies in the principle of isotopic dilution. Ivermectin-d2 is a chemically identical analog of Ivermectin in which two hydrogen atoms have been replaced by their stable isotope, deuterium.[][5] This subtle modification results in a molecule with nearly identical physicochemical properties to the analyte of interest, Ivermectin. Consequently, during sample preparation, chromatography, and ionization in the mass spectrometer, Ivermectin-d2 and Ivermectin behave almost identically.

By adding a known concentration of Ivermectin-d2 to each sample at the beginning of the analytical workflow, any variations in sample extraction recovery, injection volume, or ionization efficiency will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between Ivermectin and Ivermectin-d2 due to their mass difference. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite any analytical variations.

Physicochemical Properties

The near-identical physicochemical properties of Ivermectin and its deuterated analog are crucial for its function as an effective internal standard.

| Property | Ivermectin | Ivermectin-d2 | Reference |

| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₂D₂O₁₄ | |

| Molecular Weight | ~875.1 g/mol | ~877.1 g/mol | |

| Purity | >94% | >99.6% | |

| Chemical Structure | A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b | Deuterated analog of Ivermectin |

Experimental Protocol: Quantification of Ivermectin in Human Plasma and Whole Blood

The following is a detailed methodology for the quantification of ivermectin using Ivermectin-d2 as an internal standard, adapted from a validated LC-MS/MS method.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Dissolve Ivermectin and Ivermectin-d2 in methanol.

-

Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These solutions are used to spike blank plasma/whole blood for calibration standards and quality control samples. The final volume of the working solution in the biological matrix should be kept below 5%.

Sample Preparation: Protein Precipitation and Phospholipid Removal

This protocol utilizes a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for efficient sample cleanup.

-

Aliquot 100 µL of whole blood or plasma samples into a 96-well plate.

-

Add 450 µL of a precipitation solution (acetonitrile:water, 90:10, v/v) containing the internal standard, Ivermectin-d2, at a concentration of 80 ng/mL.

-

Mix the samples thoroughly.

-

Centrifuge the plate to pellet the precipitated proteins and phospholipids.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).

-

Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

-

Detection: Triple quadrupole mass spectrometer operating in positive ionization mode.

Mass Spectrometry Parameters

Quantification is performed using selected reaction monitoring (SRM) for the specific transitions of Ivermectin and Ivermectin-d2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ivermectin | 892.5 | 307.1 | |

| Ivermectin-d2 | 894.5 | 309.1 |

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated method for Ivermectin analysis using Ivermectin-d2 as an internal standard.

| Parameter | Value | Reference |

| Calibration Range | 0.970 - 384 ng/mL | |

| Intra-batch Precision | < 15% | |

| Inter-batch Precision | < 15% | |

| Matrix Effects | Not detected | |

| Carryover | Not detected |

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using Ivermectin-d2 as an internal standard.

Caption: A typical experimental workflow for the quantitative analysis of Ivermectin using Ivermectin-d2 as an internal standard.

Caption: The logical principle of using an internal standard to correct for analytical variability and ensure accurate quantification.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Ivermectin-d2 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass fragmentation pattern of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. An understanding of this fragmentation is crucial for the development of robust and sensitive bioanalytical methods, particularly for pharmacokinetic and metabolic studies where Ivermectin-d2 is commonly employed as an internal standard. This document outlines the key mass spectrometric characteristics, experimental protocols, and fragmentation pathways of Ivermectin-d2.

Quantitative Mass Spectrometric Data

The analysis of Ivermectin-d2 via mass spectrometry, typically employing positive mode electrospray ionization (+ESI), reveals a consistent and predictable fragmentation pattern. The most abundant and reliable precursor ion is the ammonium adduct [M+NH4]+. The subsequent product ions are a result of characteristic cleavages of the macrocyclic lactone structure. The quantitative data for the primary mass transitions are summarized below.

| Analyte | Precursor Ion Adduct | Precursor Ion (m/z) | Product Ion (m/z) |

| Ivermectin-d2 | [M+NH4]+ | 895.4, 894.5 | 571.8, 309.1, 309.3 |

| Ivermectin-d2 | [M+Na]+ | 899.5 | Not specified |

| Ivermectin | [M+NH4]+ | 892.4, 892.5 | 569.1, 307.1, 307.2 |

| Ivermectin | [M+Na]+ | 897.5 | Not specified |

Note: Variations in the reported precursor and product ion m/z values can be attributed to differences in instrumentation and calibration.

Experimental Protocols for LC-MS/MS Analysis

The data presented in this guide are derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized experimental protocol for the analysis of Ivermectin-d2 is as follows:

1. Sample Preparation:

-

Standard Preparation: Stock solutions of Ivermectin and Ivermectin-d2 are typically prepared by dissolving the reference standards in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[1][2] Working solutions are then prepared by serial dilution in the appropriate solvent.

-

Biological Matrix Extraction: For analysis in plasma or whole blood, a protein precipitation extraction is commonly performed.[3] This involves adding a precipitating agent like acetonitrile to the sample, followed by centrifugation to remove proteins.[4] Alternatively, solid-phase extraction (SPE) techniques can be employed for sample clean-up.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of Ivermectin and Ivermectin-d2.[1]

-

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate with formic acid). A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).

-

Elution: Isocratic or gradient elution can be used to achieve optimal separation.

3. Mass Spectrometry (MS/MS):

-

Instrumentation: A triple quadrupole mass spectrometer is the most common instrument used for the quantitative analysis of Ivermectin-d2.

-

Ionization: Positive mode electrospray ionization (+ESI) is the preferred ionization technique. The formation of ammonium adducts ([M+NH4]+) is often favored as it provides the most intense and reliable signal.

-

Ion Source Parameters:

-

Ion Spray Voltage: Typically set around 5500 V.

-

Source Temperature: Maintained between 300°C and 450°C.

-

Nebulizer and Auxiliary Gas: Nitrogen is used, with pressures typically around 45 psi and 50 psi, respectively.

-

Curtain Gas: Set to approximately 30 psi.

-

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The specific transitions monitored for Ivermectin-d2 are m/z 895.4 → 571.8 and m/z 894.5 → 309.1.

-

Collision Energy: A collision energy of around 35 V is typically applied to induce fragmentation.

Mass Fragmentation Pathway of Ivermectin-d2

The fragmentation of the Ivermectin-d2 ammonium adduct ([M+NH4]+) primarily involves the cleavage of the glycosidic bonds, leading to the loss of the disaccharide moiety. The presence of the two deuterium atoms on the aglycone core results in a +2 Da mass shift in the precursor ion and the corresponding fragment ions compared to unlabeled Ivermectin.

Caption: Fragmentation pathway of Ivermectin-d2 ammonium adduct.

Logical Workflow for Method Development

The development of a robust analytical method for Ivermectin utilizing Ivermectin-d2 as an internal standard follows a logical progression of steps to ensure accuracy, precision, and reliability.

Caption: Workflow for LC-MS/MS method development for Ivermectin analysis.

References

- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

Ivermectin-d2 certificate of analysis and specifications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways associated with Ivermectin-d2. This deuterated analog serves as a critical internal standard for the accurate quantification of Ivermectin in complex biological matrices, facilitating research in pharmacology, drug metabolism, and pharmacokinetics.

Certificate of Analysis and Specifications

Ivermectin-d2 is a stable, isotopically labeled form of Ivermectin.[1] It is intended for use as an internal standard in quantitative analyses using mass spectrometry.[1][2] The following tables summarize the typical physical and chemical properties of Ivermectin-d2 based on data from representative Certificates of Analysis.

Table 1: General Specifications

| Property | Specification | Source |

| Chemical Name | Ivermectin-d2 | [3] |

| Molecular Formula | C₄₈H₇₂D₂O₁₄ | [3] |

| Molecular Weight | 877.11 g/mol | |

| Appearance | White to light yellow solid | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

Table 2: Analytical Data

| Parameter | Specification | Method | Source |

| Purity | 97.63% | HPLC | |

| Isotopic Enrichment | 95.9% | Mass Spectrometry | |

| Deuterium Distribution | d0=0.40%, d1=7.36%, d2=92.24% | Mass Spectrometry | |

| Carbon Content (C%) | 64.65% | Elemental Analysis | |

| Hydrogen Content (H%) | 8.94% | Elemental Analysis |

Experimental Protocols

Ivermectin-d2 is primarily used as an internal standard for the quantification of Ivermectin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Ivermectin Quantification in Plasma

This protocol describes a general method for the determination of Ivermectin in plasma using Ivermectin-d2 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Ivermectin and Ivermectin-d2 in methanol at a concentration of 1 mg/mL.

-

From these stocks, prepare working solutions by further dilution in methanol.

-

Spike blank plasma with the Ivermectin working solution to create calibration standards. Spike a separate set of blank plasma samples with the Ivermectin-d2 working solution to create the internal standard spiking solution.

2. Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add the internal standard (Ivermectin-d2) solution.

-

Precipitate proteins by adding a volume of acetonitrile (e.g., 300 µL).

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis. Some methods may employ a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for phospholipid removal.

3. Chromatographic Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium formate with 0.5% formic acid, run in an isocratic mode (e.g., 90:10 v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions:

-

Ivermectin: m/z 892.5 → 307.1

-

Ivermectin-d2: m/z 894.5 → 309.1

-

-

Gas Temperatures and Pressures: Optimize nebulizer gas, auxiliary gas, and curtain gas according to the specific instrument.

5. Quantification:

-

The concentration of Ivermectin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Ivermectin-d2) and comparing this ratio to the calibration curve generated from the standards.

Visualized Workflows and Pathways

Quality Control Workflow for Ivermectin-d2

The following diagram illustrates a typical workflow for the quality control and certification of a batch of Ivermectin-d2.

Caption: Quality Control (QC) workflow for Ivermectin-d2 reference standard.

Bioanalytical Workflow using Ivermectin-d2

This diagram outlines the process of quantifying Ivermectin in a biological sample using Ivermectin-d2 as an internal standard.

Caption: Bioanalytical workflow for Ivermectin quantification.

Ivermectin's Primary Mechanism of Action

Ivermectin's primary antiparasitic effect comes from its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. Ivermectin-d2 is used to measure the parent compound that elicits this effect.

Caption: Ivermectin's mechanism of action in invertebrates.

Ivermectin's Effect on Cancer Signaling Pathways

In cancer research, Ivermectin has been shown to inhibit several signaling pathways crucial for tumor cell proliferation and survival, such as the Akt/mTOR pathway, often by targeting the PAK1 kinase.

Caption: Simplified Ivermectin signaling in cancer cells.

References

Navigating the Stability of Ivermectin-d2 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage and stability of Ivermectin-d2 solutions. As a deuterated internal standard, the stability of Ivermectin-d2 is critical for accurate bioanalytical and pharmacokinetic studies. This document outlines the known stability profile of Ivermectin, which is considered a strong surrogate for its deuterated analogue, details experimental protocols for stability assessment, and illustrates key degradation pathways and experimental workflows.

Long-Term Storage and Stability Data

The stability of Ivermectin solutions is influenced by temperature, pH, and light exposure. While specific long-term quantitative stability studies on Ivermectin-d2 solutions are not extensively published, the data from Ivermectin provides a reliable indication of its stability due to the minor structural modification of deuterium substitution.

Recommended Storage Conditions

For optimal stability, Ivermectin-d2 in its solid form should be stored at -20°C.[1][2] Stock solutions of Ivermectin are generally recommended to be stored at -20°C for short-term (up to 30 days) and -80°C for long-term storage.[3]

Stability of Ivermectin Solutions

The following tables summarize the stability of Ivermectin solutions under various conditions.

Table 1: Stability of Ivermectin Stock Solutions

| Storage Temperature | Duration | Stability |

| Room Temperature | 24 hours | Stable |

| -20°C | 30 days | Stable[3] |

Table 2: Stability of Ivermectin in Biological Samples (VAMS - Volumetric Absorptive Microsampling)

| Storage Temperature | Duration | Stability |

| Room Temperature | 24 hours | Stable |

| -20°C | 30 days | Stable[3] |

Table 3: Stability of Extracted Ivermectin Samples in Autosampler

| Storage Temperature | Duration | Stability |

| Autosampler temp. | 24 hours | Stable |

Table 4: Stability of a 0.2% w/v Ivermectin Oral Solution

| Storage Condition | Duration | Remaining Ivermectin (%) |

| 25°C, 60% RH | 3 months | ~97% ± 0.2 |

| 40°C, 75% RH | 3 months | Physically stable |

Degradation of Ivermectin

Ivermectin is susceptible to degradation under several stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that Ivermectin degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.

Degradation Pathways

The primary degradation pathways for Ivermectin involve the hydrolysis of the disaccharide moiety and oxidation of the molecule. Under acidic conditions, the glycosidic bond can be cleaved, leading to the formation of the monosaccharide and aglycone of Ivermectin. Alkaline conditions can also lead to degradation. Oxidative stress can result in the formation of epoxide derivatives.

Caption: Major degradation pathways of Ivermectin under stress conditions.

Experimental Protocols for Stability Testing

This section provides a general framework for conducting forced degradation and long-term stability studies on Ivermectin-d2 solutions.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

1. Preparation of Ivermectin-d2 Stock Solution:

- Accurately weigh a known amount of Ivermectin-d2 solid.

- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions:

- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.

- Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.

- Photolytic Degradation: Expose the stock solution to a light source with a known wavelength and intensity (e.g., UV light at 254 nm or exposure to sunlight) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

- At each time point, withdraw an aliquot of the stressed solution.

- Dilute the sample with the mobile phase to a suitable concentration for analysis.

- Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method Example:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water or methanol and water.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 245 nm.

- Injection Volume: 20 µL.

Long-Term Stability Study Workflow

This workflow outlines the steps for a comprehensive long-term stability study.

Caption: General workflow for a long-term stability study of Ivermectin-d2 solutions.

Conclusion

The stability of Ivermectin-d2 solutions is crucial for their use as internal standards in quantitative analysis. Based on the stability profile of Ivermectin, it is recommended to store Ivermectin-d2 solutions at -20°C or lower and to protect them from light. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments under specific laboratory conditions. Understanding the degradation pathways is essential for identifying potential interferences and ensuring the integrity of analytical results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and bioanalysis to ensure the reliable use of Ivermectin-d2.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ivermectin in Human Plasma by LC-MS/MS using Ivermectin-d2 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-throughput method for the quantification of ivermectin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision. The protocol employs a simple and rapid sample preparation technique, followed by a fast chromatographic separation. This method is suitable for clinical and research laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of ivermectin.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3] Accurate measurement of ivermectin concentrations in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of ivermectin in human plasma, utilizing Ivermectin-d2 as the internal standard to correct for matrix effects and variability in sample processing.[1][3] The method is sensitive, specific, and has been validated over a clinically relevant concentration range.

Experimental

Materials and Reagents

-

Ivermectin reference standard (purity >94%) was obtained from Sigma-Aldrich.

-

Ivermectin-d2 (stable isotope-labeled internal standard, purity >99.6%) was sourced from Clearsynth.

-

LC-MS grade acetonitrile, methanol, and water were purchased from J.T. Baker.

-

Formic acid and ammonium formate were obtained from Fluka (Sigma-Aldrich).

-

Blank human plasma was sourced from a certified blood bank.

Stock and Working Solutions

-

Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in methanol.

-

Ivermectin-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivermectin-d2 in methanol.

-

Working Standard Solutions: Serially dilute the ivermectin stock solution with methanol to prepare working standards for calibration curve and quality control samples.

-

IS Working Solution (80 ng/mL): Dilute the Ivermectin-d2 stock solution in a solution of acetonitrile:water (90:10, v/v).

Sample Preparation

A protein precipitation method was employed for sample preparation.

-

Aliquot 100 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

-

Add 450 µL of the IS working solution (80 ng/mL of Ivermectin-d2 in acetonitrile:water, 90:10, v/v) to each well.

-

Mix the plate on a Mixmate shaker at 1000 rpm for 10 minutes.

-

Centrifuge the plate at 1100 x g for 5 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

For enhanced cleanup, a phospholipid removal 96-well plate can be utilized.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm |

| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ivermectin: m/z 892.5 → 307.1 |

| Ivermectin-d2: m/z 894.5 → 309.1 | |

| Collision Energy | 35 V |

| Source Temperature | 350 °C |

| Drying Gas Flow | 10 L/min |

Results

The method was validated according to the US Food and Drug Administration (FDA) guidelines.

Linearity, LLOQ, and ULOQ

The method demonstrated excellent linearity over the concentration range of 0.970 ng/mL to 384 ng/mL in both plasma and whole blood. The lower limit of quantification (LLOQ) was established at 0.970 ng/mL, and the upper limit of quantification (ULOQ) was 384 ng/mL.

Table 3: Quantitative Performance

| Parameter | Result |

| Linear Range | 0.970 - 384 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL |

| Upper Limit of Quantification (ULOQ) | 384 ng/mL |

Precision and Accuracy

Intra- and inter-batch precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) and accuracy (%RE) were all within ±15%.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Low QC | 3.39 | < 15% | < 15% | Within ±15% |

| Medium QC | 33.4 | < 15% | < 15% | Within ±15% |

| High QC | 308 | < 15% | < 15% | Within ±15% |

Matrix Effect and Recovery

No significant matrix effects were observed. The use of the isotope-labeled internal standard effectively compensated for any potential matrix-induced ion suppression or enhancement. The extraction recovery of ivermectin from plasma was consistent and reproducible.

Experimental Workflow

Caption: LC-MS/MS workflow for ivermectin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of ivermectin in human plasma. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make this method well-suited for routine analysis in a research or clinical setting. The method has been successfully validated and demonstrates excellent performance in terms of linearity, precision, and accuracy.

References

Application Note: Quantitative Analysis of Ivermectin in Human Plasma by LC-MS/MS Using Ivermectin-d2 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in the treatment of various parasitic infections in humans.[1][2] Accurate and reliable quantification of ivermectin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ivermectin in human plasma, utilizing its deuterated analog, Ivermectin-d2, as an internal standard (IS) to ensure high accuracy and precision. The method is validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][3][4]

Principle

This method employs a sample preparation step to extract ivermectin and the internal standard from human plasma. The extract is then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to its deuterated internal standard (Ivermectin-d2) against a calibration curve. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in instrument response.

Materials and Reagents

-

Analytes: Ivermectin (purity >94%), Ivermectin-d2 (purity >99.6%)

-

Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)

-

Reagents: Formic acid (MS grade), Ammonium formate (MS grade)

-

Plasma: Blank human plasma with citrate phosphate dextrose (CPD) as an anticoagulant

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and Ivermectin-d2 in methanol.

-

Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. A separate working solution for the internal standard (Ivermectin-d2) should also be prepared in methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate ivermectin working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the working solution in the plasma should be kept below 5%.

Sample Preparation (Hybrid Solid-Phase Extraction - Hybrid-SPE)

This protocol utilizes a 96-well plate Hybrid-SPE technique for efficient removal of phospholipids and proteins from the plasma samples.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (Ivermectin-d2).

-

Perform protein precipitation by adding an appropriate volume of acetonitrile.

-

Vortex the samples and then centrifuge.

-

Load the supernatant onto the Hybrid-SPE 96-well plate.

-

Apply vacuum to pull the sample through the SPE material.

-

Elute the analytes with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Caption: Sample preparation workflow using Hybrid-SPE.

LC-MS/MS Analysis

The chromatographic separation is performed using a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer in positive ionization mode with selected reaction monitoring (SRM).

Table 1: LC-MS/MS Instrument Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm |

| Mobile Phase | Acetonitrile: 2 mM Ammonium formate with 0.5% Formic acid (90:10, v/v) |

| Flow Rate | 500 µL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Spray Voltage | 5500 V |

| Drying Temperature | 450°C |

| Collision Energy | 35 V |

Table 2: Selected Reaction Monitoring (SRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ivermectin | 892.5 | 307.1 |

| Ivermectin-d2 | 894.5 | 309.1 |

Source:

Caption: LC-MS/MS analytical workflow.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.970 to 384 ng/mL in human plasma. A weighted (1/x²) linear regression model was used for the calibration curve, and the correlation coefficient (r²) was > 0.99.

Table 3: Calibration Curve Details

| Parameter | Result |

| Concentration Range | 0.970 - 384 ng/mL |

| Regression Model | Weighted Linear Regression (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results were within the acceptable limits (<15% for precision and ±15% for accuracy, except for LLOQ where it is <20% and ±20%).

Table 4: Accuracy and Precision Data

| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |

| LLOQ | < 15% | < 15% | 85-115% | 85-115% |

| LQC | < 15% | < 15% | 85-115% | 85-115% |

| MQC | < 15% | < 15% | 85-115% | 85-115% |

| HQC | < 15% | < 15% | 85-115% | 85-115% |

Note: The table represents typical acceptance criteria as per FDA/EMA guidelines. Specific values can be found in the cited literature.

Recovery and Matrix Effect

The extraction recovery of ivermectin and Ivermectin-d2 from human plasma was consistent and high. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not interfere with the quantification of the analytes.

Stability

Ivermectin was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of ivermectin in human plasma using Ivermectin-d2 as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures the quality and reliability of the data.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS [ouci.dntb.gov.ua]

- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ivermectin in Whole Blood using Ivermectin-d2 Internal Standard by LC-MS/MS

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent used in the treatment of various human and animal diseases.[1] Accurate quantification of ivermectin in biological matrices such as whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ivermectin in whole blood samples. The use of a stable isotope-labeled internal standard, Ivermectin-d2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method employs a sample clean-up procedure using a hybrid solid-phase extraction (SPE) technique to remove phospholipids and other matrix interferences from whole blood samples.[2][3][4][5] The extracted ivermectin and the internal standard, Ivermectin-d2, are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ionization mode. Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Ivermectin reference standard (>94% purity)

-

Ivermectin-d2 internal standard (>99.6% purity)

-

Methanol (MS grade)

-

Acetonitrile (MS grade)

-

Water (MS grade)

-

Formic acid (MS grade)

-

Ammonium formate (MS grade)

-

Blank human whole blood with citrate phosphate dextrose (CPD) as anticoagulant

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivermectin and Ivermectin-d2 by dissolving the reference standards in methanol.

-

Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of Ivermectin-d2 in acetonitrile:water (90:10, v/v) at a concentration of 80 ng/mL.

-

Calibration Standards and QCs: Spike blank whole blood with the ivermectin working solutions to achieve the desired concentration range for the calibration curve (e.g., 0.970 - 384 ng/mL) and for low, medium, and high QC samples. The final volume of the spiking solution should not exceed 5% of the total sample volume.

3. Sample Preparation (Hybrid-Solid Phase Extraction)

-

Thaw frozen whole blood samples at room temperature and mix thoroughly.

-

Centrifuge the samples at 3000 x g for 5 minutes at 20°C.

-

Aliquot 100 µL of the whole blood sample into a 96-well plate.

-

Add 450 µL of the Ivermectin-d2 working solution (80 ng/mL in acetonitrile:water, 90:10, v/v) to each well.

-

Mix the plate on a shaker for 10 minutes at 1000 rpm.

-

Centrifuge the plate at 1100 x g for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. This Hybrid SPE technique effectively removes phospholipids and proteins.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm

-

Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)

-

Flow Rate: 500 µL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Spray Voltage: 5500 V

-

Drying Temperature: 450°C

-

Curtain Gas (CUR): 30 psi

-

Nebulizer Gas (GS1): 45 psi

-

Auxiliary Gas (GS2): 50 psi

-

Collision Energy: 35 V for both analytes

-

SRM Transitions:

-

Ivermectin: m/z 892.5 → 307.1

-

Ivermectin-d2: m/z 894.5 → 309.1

-

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of ivermectin to Ivermectin-d2 against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting factor to obtain the best fit for the calibration curve.

-

Quantify the ivermectin concentration in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for Ivermectin in Whole Blood

| Parameter | Result |

| Linearity Range | 0.970 - 384 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.970 ng/mL |

| Intra-assay Precision (%CV) | 1.70% to 9.76% |

| Inter-assay Precision (%CV) | 1.70% to 9.76% |

| Intra-assay Accuracy | 95.9% to 109% |

| Inter-assay Accuracy | 95.9% to 109% |

| Recovery (Absolute) | 96% - 123% |

| Matrix Effect | No significant matrix effects detected |

| Carryover | No carryover detected |

Table 2: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Ivermectin | 892.5 | 307.1 | 35 |

| Ivermectin-d2 | 894.5 | 309.1 | 35 |

Visualization

References

- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 4. Determination of ivermectin in plasma and whole blood using LC-MS/MS — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 5. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ivermectin-d2 as an Internal Standard for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary medicine. Accurate quantification of ivermectin in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining dosing regimens and assessing drug safety and efficacy. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.[1][2] Ivermectin-d2, a deuterated analog of ivermectin, is an ideal internal standard for these studies as it shares near-identical physicochemical properties with the unlabeled analyte, co-elutes chromatographically, and is distinguishable by its mass-to-charge ratio (m/z).[1][] This document provides detailed application notes and protocols for the use of Ivermectin-d2 as an internal standard in pharmacokinetic research.

Data Presentation

The following tables summarize key quantitative data for the analysis of ivermectin using Ivermectin-d2 as an internal standard.

Table 1: Mass Spectrometry Parameters for Ivermectin and Ivermectin-d2

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ivermectin | 892.5 | 307.1 | Positive ESI |

| Ivermectin-d2 | 894.5 | 309.1 | Positive ESI |

Data sourced from a validated LC-MS/MS method.[4]

Table 2: Chromatographic Conditions for Ivermectin Analysis

| Parameter | Condition |

| LC Column | Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm) |

| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

These conditions have been shown to provide good separation and peak shape.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 0.970 - 384 ng/mL |

| Intra-batch Precision (%CV) | < 15% |

| Inter-batch Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | 90 - 99% |

Method validation was performed in accordance with FDA and EMA guidelines.

Experimental Protocols

Herein are detailed methodologies for key experiments involving the use of Ivermectin-d2 as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

-

Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in an appropriate solvent such as methanol or DMSO.

-

Ivermectin-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivermectin-d2 in the same solvent as the ivermectin stock solution.

-

Ivermectin Working Solutions: Serially dilute the ivermectin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality control (QC) samples.

-

Ivermectin-d2 Working Solution (e.g., 80 ng/mL): Dilute the Ivermectin-d2 stock solution with the appropriate solvent (e.g., 90:10 acetonitrile:water) to be used for sample precipitation.

Protocol 2: Sample Preparation from Plasma or Whole Blood (Protein Precipitation)

This protocol is a rapid and effective method for removing proteins from plasma or whole blood samples.

-

Sample Thawing: Thaw frozen plasma or whole blood samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each sample (calibration standards, QCs, and unknown study samples) into a 96-well plate.

-

Internal Standard Addition and Protein Precipitation: Add 450 µL of the Ivermectin-d2 working solution (in 90:10 acetonitrile:water) to each well.

-

Mixing: Mix thoroughly by vortexing or shaking for at least 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the 96-well plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Tables 1 and 2.

-

Equilibration: Equilibrate the LC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared supernatant from Protocol 2 into the LC-MS/MS system.

-

Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for ivermectin and Ivermectin-d2 as specified in Table 1.

Mandatory Visualization

Caption: Experimental workflow for pharmacokinetic analysis of ivermectin.

Caption: Role of an internal standard in quantitative analysis.

References

Application Notes and Protocols for Ivermectin Analysis using Ivermectin-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ivermectin in biological matrices for quantitative analysis, utilizing Ivermectin-d2 as an internal standard. The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a hybrid Solid-Phase Extraction with Phospholipid Removal. These techniques are commonly employed in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis.

Overview of Sample Preparation Techniques

The accurate quantification of ivermectin in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of sample preparation technique depends on the desired sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. Ivermectin-d2 is a stable isotope-labeled internal standard that is chemically identical to ivermectin, ensuring that it behaves similarly during extraction and ionization, thus correcting for matrix effects and variability in sample processing.

Commonly Used Techniques:

-

Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to precipitate proteins. While efficient, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.[1][2]

-

Solid-Phase Extraction (SPE): A more selective technique that separates ivermectin from matrix components based on its physicochemical properties. SPE typically yields cleaner extracts and can be optimized for higher recovery and sensitivity.[3]

-

Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal: This high-throughput technique combines the simplicity of protein precipitation with the cleanup efficiency of SPE, specifically targeting the removal of phospholipids, which are a major source of matrix effects in LC-MS/MS.[1][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described sample preparation methods for ivermectin analysis.

| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Hybrid SPE (Phospholipid Removal) |

| Linearity Range | 0.5 - 200 ng/mL | 0.1 - 1000 ng/mL | 0.970 - 384 ng/mL |

| Sample Volume | 100 - 200 µL | 200 µL | 100 µL |

| Recovery | 80 - 120% | >85% | 96 - 123% |

| Precision (%CV) | < 8% | < 15% | < 15% |

| Accuracy (%Bias) | < 14% | Within ±15% | 89.8%–99.2% (plasma), 95.9%–109% (whole blood) |

| Matrix Effect | Can be significant | Minimized | Significantly reduced |

| Throughput | High | Moderate | High |

Experimental Protocols

Materials and Reagents

-

Ivermectin reference standard (>94% purity)

-

Ivermectin-d2 internal standard (>99.6% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Blank biological matrix (plasma, whole blood)

-

SPE cartridges (e.g., C18, 50 mg, 1 mL)

-

Hybrid SPE 96-well plates (phospholipid removal)

-

Microcentrifuge tubes, 96-well collection plates

-

Vortex mixer, centrifuge

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput screening.

Workflow Diagram:

Procedure:

-

Aliquot 100 µL of plasma or whole blood sample into a microcentrifuge tube.

-

Add 450 µL of precipitation solution (acetonitrile:water, 90:10, v/v) containing the Ivermectin-d2 internal standard (e.g., at 80 ng/mL).

-

Vortex the mixture vigorously for 10 minutes at 1000 rpm.

-

Centrifuge the samples at 1100 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, reducing matrix interference.

Workflow Diagram:

Procedure:

-

Into a polypropylene tube, add 200 µL of plasma sample.

-